tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate
Description
tert-Butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate is a complex organic compound that features a thiophene ring, an oxazole ring, and a carbamate group
Properties
IUPAC Name |
tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-11-8-12(18-22-11)9-19(5)10-14-13(6-7-23-14)17-15(20)21-16(2,3)4/h6-8H,9-10H2,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEQKAIMGXJKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)CC2=C(C=CS2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate typically involves multiple steps. One common approach starts with the preparation of the thiophene and oxazole intermediates, followed by their coupling and subsequent functionalization to introduce the carbamate group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or oxazole rings.
Scientific Research Applications
tert-Butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, either inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate derivatives and molecules containing thiophene or oxazole rings. Examples include:
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- tert-Butyl carbamate derivatives with different substituents on the thiophene or oxazole rings .
Uniqueness
The uniqueness of tert-butyl N-[2-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]thiophen-3-yl]carbamate lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
